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molecular formula C12H10Br4O4 B8772909 2,3,5,6-Tetrabromo-p-xylene-alpha,alpha'-diyl diacetate CAS No. 57147-05-4

2,3,5,6-Tetrabromo-p-xylene-alpha,alpha'-diyl diacetate

Cat. No. B8772909
M. Wt: 537.82 g/mol
InChI Key: FMEBTGCETGEFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04107104

Procedure details

A solution of potassium hydroxide, 20 parts, in water, 50 parts, was added dropwise to a refluxing solution of 20 parts 2,3,5,6-tetrabromo-p-xylene-α,α'-diol diacetate, prepared as in Example III above, in p-dioxane, 200 parts. After 2 hours at reflux the mixture was cooled somewhat and the bulk of the dioxane-water removed by a rotary evaporator. Water was added to the semi-solid residue, the precipitate filtered, washed with water and air dried to give crude diol, 16.7 parts. Recrystalization from dioxane-water gave 12.2 parts 2,3,5,6-tetrabromo-p-xylene-α,α'-diol, melting at 262°-263.5° C. A second crop, 3.95 parts, melted at 260-262° C. A third crop, 0.4 parts, melted at 225°-245° C. Combining the first two crops gives a yield of 96 percent. Analysis showed the following results: Percent bromine calculated -- 70.5; found -- 71.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:6][CH2:7][C:8]1[C:13]([Br:14])=[C:12]([Br:15])[C:11]([CH2:16][O:17]C(=O)C)=[C:10]([Br:21])[C:9]=1[Br:22])(=O)C>O.O1CCOCC1>[Br:14][C:13]1[C:12]([Br:15])=[C:11]([CH2:16][OH:17])[C:10]([Br:21])=[C:9]([Br:22])[C:8]=1[CH2:7][OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=C(C(=C1Br)Br)COC(C)=O)Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux the mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled somewhat
CUSTOM
Type
CUSTOM
Details
the bulk of the dioxane-water removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
Water was added to the semi-solid residue
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude diol, 16.7 parts
CUSTOM
Type
CUSTOM
Details
Recrystalization from dioxane-water

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=C(C(=C(C(=C1Br)CO)Br)Br)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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